molecular formula C7H8N2O2 B053275 Methyl 1-ethenyl-1H-pyrazole-5-carboxylate CAS No. 122818-18-2

Methyl 1-ethenyl-1H-pyrazole-5-carboxylate

Cat. No.: B053275
CAS No.: 122818-18-2
M. Wt: 152.15 g/mol
InChI Key: XEYPSBRKIJGKTI-UHFFFAOYSA-N
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Description

Methyl 1-ethenyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring with a carboxylate ester and an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-ethenyl-1H-pyrazole-5-carboxylate typically involves the reaction of pyrazole derivatives with appropriate reagents. One common method is the condensation of 1,3-diketones with hydrazines, followed by esterification. For instance, the reaction of 1,3-diketones with arylhydrazines can yield substituted pyrazoles, which can then be esterified to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of catalysts and controlled reaction conditions to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-ethenyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-ethenyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-ethenyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-ethenyl-1H-pyrazole-5-carboxylate is unique due to the presence of the ethenyl group, which can undergo additional chemical transformations compared to its analogs.

Properties

IUPAC Name

methyl 2-ethenylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-3-9-6(4-5-8-9)7(10)11-2/h3-5H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYPSBRKIJGKTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=NN1C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10556649
Record name Methyl 1-ethenyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122818-18-2
Record name Methyl 1-ethenyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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